molecular formula C10H9N3O B12329503 Methanone, 3-pyridazinyl-3-pyridinyl-

Methanone, 3-pyridazinyl-3-pyridinyl-

Cat. No.: B12329503
M. Wt: 187.20 g/mol
InChI Key: ZJXBRKRCMORGED-UHFFFAOYSA-N
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Description

Methanone, 3-pyridazinyl-3-pyridinyl- is a chemical compound with the molecular formula C10H7N3O. It is known for its unique structure, which includes both pyridazinyl and pyridinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 3-pyridazinyl-3-pyridinyl- typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production methods for Methanone, 3-pyridazinyl-3-pyridinyl- are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, 3-pyridazinyl-3-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Methanone, 3-pyridazinyl-3-pyridinyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methanone, 3-pyridazinyl-3-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 3-pyridazinyl-3-pyridinyl- is unique due to its dual pyridazinyl and pyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-pyridazin-3-yl-2H-pyridine-3-carbaldehyde

InChI

InChI=1S/C10H9N3O/c14-8-10(4-2-5-11-7-10)9-3-1-6-12-13-9/h1-6,8H,7H2

InChI Key

ZJXBRKRCMORGED-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC=N1)(C=O)C2=NN=CC=C2

Origin of Product

United States

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